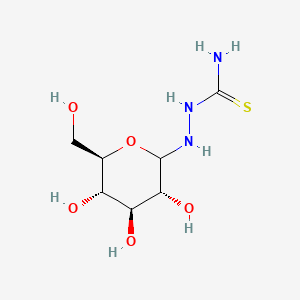
D-Glucopyranosyl thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucopyranosyl thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranosyl thiosemicarbazide typically involves the reaction of D-glucose with thiosemicarbazide. One common method is the condensation reaction, where D-glucose is reacted with thiosemicarbazide in the presence of an acid catalyst, such as glacial acetic acid. The reaction is often carried out under microwave-assisted heating conditions to improve the yield and reduce the reaction time .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
D-Glucopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiosemicarbazones.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazones.
Substitution: Various substituted thiosemicarbazides
科学的研究の応用
D-Glucopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a ligand in coordination chemistry .
作用機序
The mechanism of action of D-Glucopyranosyl thiosemicarbazide involves its interaction with various molecular targets. It has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, it can form complexes with metal ions, which enhances its biological activity .
類似化合物との比較
Similar Compounds
- N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazide
- Substituted isatin N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones
- 4-formylsydnone N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones
Uniqueness
D-Glucopyranosyl thiosemicarbazide is unique due to its specific structure, which combines the properties of D-glucose and thiosemicarbazide. This combination imparts unique biological activities, making it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with metal ions and its inhibitory effects on key enzymes further distinguish it from other similar compounds .
特性
IUPAC Name |
[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWCYLPMHAALV-GASJEMHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes for D-Glucopyranosyl thiosemicarbazide derivatives?
A1: Two main routes are commonly employed:
- Reaction of peracetylated glucosyl isothiocyanate with substituted phenylsulfonyl hydrazines: This method yields 1-arylsulfonyl-4-(1′-N-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazides. []
- Reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide with various electrophiles: This versatile approach allows for the introduction of diverse substituents at the thiosemicarbazide moiety. For example, reactions with substituted acetophenones yield acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. [] Similarly, reactions with N-alkylisatins produce the corresponding thiosemicarbazones. [] This method can be further diversified by employing microwave-assisted heating. [, ]
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers utilize a combination of techniques for structural elucidation:
- Spectroscopic methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of synthesized compounds. [, , ]
- Chemical transformations: Converting the target compounds into well-known derivatives helps verify their structure through comparative analysis. []
Q3: What biological activities have been reported for this compound derivatives?
A3: Studies have demonstrated promising results regarding their:
- Antibacterial and antifungal activity: Several derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, including Escherichia coli, Staphylococcus epidermidis, and Candida albicans. [, , , , , ]
- Anti-MRSA activity: Certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents. [, ]
Q4: How do this compound derivatives interact with DNA?
A: Research suggests that at least one derivative, 1-p-Chloro-benzoyl-4-[1′-N′-(2′,3′,4′,6′-tetra-o-acetyl)-D-glucopyranosyl]-thiosemicarbazide, interacts with DNA through intercalation, as evidenced by UV spectroscopy and cyclic voltammetry studies. [] This interaction induces hypochromicity and bathochromicity at specific wavelengths. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














